molecular formula C10H7F2NO2 B13929940 6-(Difluoromethyl)-2-indolizinecarboxylic acid

6-(Difluoromethyl)-2-indolizinecarboxylic acid

Cat. No.: B13929940
M. Wt: 211.16 g/mol
InChI Key: YZBNCPSOSPOURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-2-indolizinecarboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF2H) in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-indolizinecarboxylic acid typically involves the introduction of the difluoromethyl group into the indolizine ring system. One common method is the difluoromethylation of indolizine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-indolizinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

6-(Difluoromethyl)-2-indolizinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-indolizinecarboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a valuable tool for studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-2-indolizinecarboxylic acid
  • 6-(Monofluoromethyl)-2-indolizinecarboxylic acid
  • 6-(Chloromethyl)-2-indolizinecarboxylic acid

Uniqueness

6-(Difluoromethyl)-2-indolizinecarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

6-(difluoromethyl)indolizine-2-carboxylic acid

InChI

InChI=1S/C10H7F2NO2/c11-9(12)6-1-2-8-3-7(10(14)15)5-13(8)4-6/h1-5,9H,(H,14,15)

InChI Key

YZBNCPSOSPOURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC(=C2)C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.